

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Cat. No.:	B1591179

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and handling of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**, a key building block in synthetic chemistry.

Introduction

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride. Its structural features—a reactive sulfonyl chloride group, a chlorine atom, and activating methoxy and methyl groups—make it a versatile reagent for introducing the 5-chloro-2-methoxy-4-methylphenylsulfonyl moiety into target molecules. This is particularly relevant in medicinal chemistry and materials science, where precise control over electronic and steric properties is crucial for modulating biological activity or material characteristics.

Key Identifiers:

- CAS Number: 889939-48-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: 5-chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride[\[3\]](#)
- Molecular Formula: C₈H₈Cl₂O₃S[\[1\]](#)[\[2\]](#)[\[4\]](#)

Core Physicochemical Properties

The compound is a white crystalline solid or powder at room temperature.[\[3\]](#) Its key physical properties are summarized below. The reported melting point varies slightly across suppliers, which is common and may reflect minor differences in purity or analytical methodology.

Property	Value	Source(s)
Molecular Weight	255.12 g/mol	[1] [2]
Melting Point	123-133 °C	[3]
	128-129 °C [1] [5]	
Appearance	White crystals or crystalline powder	[3]
LogP	3.66530	[5]
Purity (Typical)	≥97%	[3] [4]

A boiling point has not been experimentally determined in available literature, and the compound is expected to decompose at elevated temperatures.

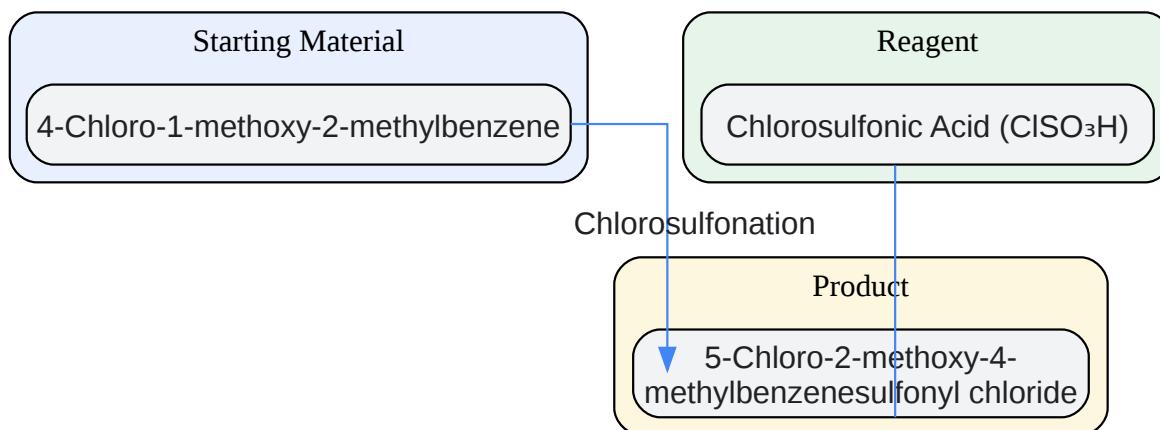
Solubility, Stability, and Handling

Solubility Profile: While specific quantitative solubility data is not widely published, the solubility of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** can be inferred from its structure and the behavior of analogous compounds.

- Polar Aprotic Solvents:** It is expected to be soluble in common polar aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents are non-reactive and suitable for conducting reactions.
- Polar Protic Solvents:** It is reactive with polar protic solvents. In alcohols (e.g., methanol, ethanol), it will undergo solvolysis to form the corresponding sulfonate esters. In water, it hydrolyzes to the corresponding sulfonic acid.
- Non-Polar Solvents:** Solubility is likely limited in non-polar solvents like hexanes or benzene.

Stability and Reactivity: As a sulfonyl chloride, this compound is inherently reactive and requires careful handling.

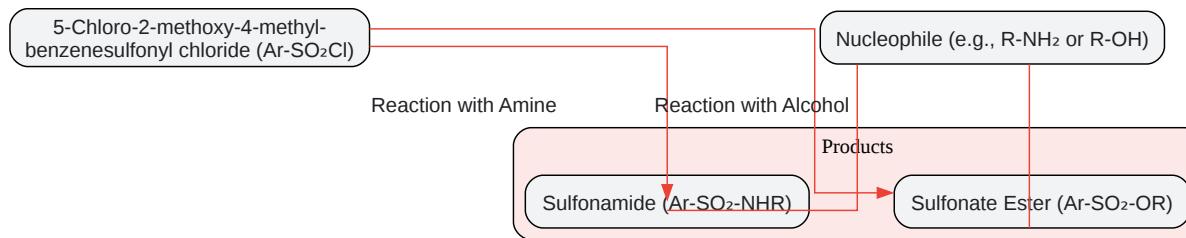
- **Moisture Sensitivity:** The compound is designated as moisture-sensitive.^[5] The sulfonyl chloride functional group readily hydrolyzes upon contact with water or atmospheric moisture to form the corresponding 5-chloro-2-methoxy-4-methylbenzenesulfonic acid. This is a critical consideration for storage and handling.
- **Reactivity with Nucleophiles:** The sulfur atom of the sulfonyl chloride group is highly electrophilic. It will react readily with a wide range of nucleophiles, including amines (to form sulfonamides), alcohols (to form sulfonate esters), and thiols (to form thioesters). This reactivity is the basis of its utility as a chemical building block.


Recommended Handling Protocol:

- **Work Environment:** All manipulations should be performed in a well-ventilated fume hood.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.
- **Moisture Avoidance:** Use dry glassware and solvents. Handle the solid under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or for reactions sensitive to moisture.^[4]
- **Dispensing:** When weighing and dispensing the solid, do so efficiently to minimize exposure to ambient air.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials (e.g., strong bases, alcohols).

Synthesis and Reactivity Overview

The synthesis of arylsulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding aromatic ring. This process involves the direct introduction of the $-\text{SO}_2\text{Cl}$ group onto the aromatic nucleus using a strong chlorosulfonating agent.


Plausible Synthetic Workflow: A common and direct method for the preparation of compounds like **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** is the electrophilic aromatic substitution reaction of the parent arene (4-chloro-1-methoxy-2-methylbenzene) with chlorosulfonic acid.[6][7]

[Click to download full resolution via product page](#)

Caption: General synthetic route via chlorosulfonation.

Core Reactivity: The primary utility of this reagent is its reaction with nucleophiles to form stable sulfonamide or sulfonate ester linkages. This is a cornerstone of medicinal chemistry for creating drug candidates and in other areas of chemical synthesis.

[Click to download full resolution via product page](#)

Caption: Core reactivity with amine and alcohol nucleophiles.

Spectroscopic Signature Profile

While experimentally derived spectra for this specific compound are not readily available in public databases, its structure allows for a reliable prediction of its key spectroscopic features.

¹H NMR (Proton NMR):

- Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm). One proton is adjacent to the sulfonyl chloride group, and the other is between the methoxy and methyl groups. These will be deshielded to different extents.
- Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically in the range of δ 3.8-4.0 ppm.
- Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically in the range of δ 2.2-2.5 ppm.

¹³C NMR (Carbon NMR):

- Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing chloro and sulfonyl chloride groups will be downfield, while the carbon attached to the electron-donating methoxy group will be upfield relative to others.
- Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
- Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

IR (Infrared) Spectroscopy:

- S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl chloride group (O=S=O) are expected. The asymmetric stretch typically appears around 1370-1390 cm⁻¹ and the symmetric stretch around 1170-1190 cm⁻¹.
- C-O Stretching: A strong band for the aryl-alkyl ether linkage around 1240-1260 cm⁻¹.

- Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm^{-1} region.
- C-H Stretching: Signals for aromatic C-H bonds will appear above 3000 cm^{-1} , and signals for the methyl/methoxy C-H bonds will appear just below 3000 cm^{-1} .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 889939-48-4 Cas No. | 5-Chloro-2-methoxy-4-methylbenzene-sulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 2. scbt.com [scbt.com]
- 3. H26020.06 [thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride | lookchem [lookchem.com]
- 6. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591179#5-chloro-2-methoxy-4-methylbenzenesulfonyl-chloride-physical-properties\]](https://www.benchchem.com/product/b1591179#5-chloro-2-methoxy-4-methylbenzenesulfonyl-chloride-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com